molecular formula C18H25ClOS B12580400 Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- CAS No. 596118-86-4

Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-

Cat. No.: B12580400
CAS No.: 596118-86-4
M. Wt: 324.9 g/mol
InChI Key: OGVPDYNFMBLILM-UHFFFAOYSA-N
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Description

Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- is a cyclodecane derivative featuring a complex substituent comprising a chloro group, a (4-methylphenyl)sulfinyl moiety, and a methylene bridge. The sulfinyl group (S=O) introduces polarity, while the chlorinated aromatic component may influence reactivity and intermolecular interactions.

Properties

CAS No.

596118-86-4

Molecular Formula

C18H25ClOS

Molecular Weight

324.9 g/mol

IUPAC Name

[chloro-(4-methylphenyl)sulfinylmethylidene]cyclodecane

InChI

InChI=1S/C18H25ClOS/c1-15-11-13-17(14-12-15)21(20)18(19)16-9-7-5-3-2-4-6-8-10-16/h11-14H,2-10H2,1H3

InChI Key

OGVPDYNFMBLILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=C2CCCCCCCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Cyclodecane Ring: Cyclodecane can be synthesized through the cyclization of decane using a strong acid catalyst.

    Introduction of Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Sulfinyl Group Addition: The sulfinyl group can be added through oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Attachment of 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group to the methylene bridge, which can be achieved through Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, alcohols, and thiols

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of dechlorinated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro group can undergo substitution reactions, leading to the formation of various derivatives with different biological activities. The compound’s overall reactivity is influenced by the steric and electronic effects of the cyclodecane ring and the attached substituents.

Comparison with Similar Compounds

Organomercury Analogs (e.g., Mercury, chloro[(4-methylphenyl)methyl]-*)

  • Structure : Mercury, chloro[(4-methylphenyl)methyl]- (CAS 4158-22-9) shares the chloro and 4-methylphenyl groups but replaces the sulfinyl-methylene unit with a mercury atom .
  • Reactivity: Mercury compounds exhibit high toxicity and electrophilicity, enabling use in catalysis or organometallic synthesis. In contrast, the sulfinyl group in the target compound likely enhances polarity without heavy metal toxicity.
  • Applications: Organomercury compounds are restricted due to environmental concerns, whereas sulfinyl-containing derivatives are explored for safer agrochemicals or chiral auxiliaries .

Cyclohexane-1,3-dione Derivatives (e.g., 2-{(4-chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione)

  • Structure: This compound (CAS 87874-93-9) features a cyclohexane ring with dione functionalities and a sulfanyl-chlorophenyl substituent. Compared to the target compound, it differs in ring size (cyclohexane vs. cyclodecane), oxidation state (sulfanyl vs. sulfinyl), and additional amino group .
  • Reactivity : Sulfanyl (S–H) groups are less oxidized than sulfinyl (S=O), making them more nucleophilic. The sulfinyl group in the cyclodecane derivative may improve stability and hydrogen-bonding capacity.
  • Applications : Cyclohexane-1,3-diones are intermediates in herbicide synthesis (e.g., metconazole precursors), suggesting analogous roles for the target compound in agrochemistry .

Comparative Data Table

Property Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- Mercury, chloro[(4-methylphenyl)methyl]-* 2-{(4-chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione
Molecular Formula Likely C₁₈H₂₅ClO₂S¹ C₈H₈ClHg C₁₅H₁₆ClNO₂S
Molar Mass (g/mol) ~340 (estimated) 365.2 309.81
Key Functional Groups Sulfinyl (S=O), chloro, aromatic Mercury-chloro, aromatic Sulfanyl (S–H), dione, amino, chloro
Toxicity Profile Likely low (no heavy metals) High (mercury toxicity) Moderate (depends on substituents)
Potential Applications Agrochemical intermediates, chiral synthesis Restricted organometallic uses Herbicide intermediates, bioactive molecules

¹ *Estimated based on cyclodecane (C₁₀H₂₀) + substituent (C₈H₅ClO₂S).

Key Research Findings

  • Sulfinyl vs. Sulfanyl Groups : Sulfinyl-containing compounds exhibit higher polarity and oxidative stability compared to sulfanyl analogs, influencing their solubility and reactivity in synthetic pathways .
  • Chlorophenyl Moieties : The 4-methylphenyl group in the target compound and its analogs contributes to lipophilicity, aiding membrane penetration in agrochemical applications .

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